molecular formula C11H9ClO2 B12111186 1-(6-chloro-2H-chromen-3-yl)ethanone

1-(6-chloro-2H-chromen-3-yl)ethanone

Cat. No.: B12111186
M. Wt: 208.64 g/mol
InChI Key: NRIVRPPXDDUOGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2H-chromen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 6-chloro-2H-chromen-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2H-chromen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-chloro-2H-chromen-3-yl)ethanone varies depending on its application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

1-(6-Chloro-2H-chromen-3-yl)ethanone can be compared with other chromenone derivatives to highlight its uniqueness:

    Similar Compounds: 1-(6-fluoro-2H-chromen-3-yl)ethanone, 1-(6-bromo-2H-chromen-3-yl)ethanone, and 1-(6-methyl-2H-chromen-3-yl)ethanone.

    Uniqueness: The presence of the chlorine atom at the 6th position imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

1-(6-chloro-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C11H9ClO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3

InChI Key

NRIVRPPXDDUOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1

Origin of Product

United States

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